Cabergoline-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H37N5O2 |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
(6aR,9R,10aR)-N-[3-[bis(trideuteriomethyl)amino]propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21-,23-/m1/s1/i3D3,4D3 |
InChI Key |
KORNTPPJEAJQIU-QYFGKBEYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCN(C(=O)[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C)C(=O)NCC)C([2H])([2H])[2H] |
Canonical SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C |
Origin of Product |
United States |
Foundational & Exploratory
Cabergoline-d6 chemical properties and structure
An In-depth Technical Guide to Cabergoline-d6: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of this compound. It is intended for researchers, scientists, and professionals in drug development who are utilizing this stable isotope-labeled compound.
Chemical Properties
This compound is the deuterated form of Cabergoline, a potent dopamine D2 receptor agonist.[1] The incorporation of six deuterium atoms makes it an ideal internal standard for the quantification of Cabergoline in biological matrices using mass spectrometry.[2] Stable isotope labeling with deuterium can sometimes influence the pharmacokinetic and metabolic profiles of drugs, a factor to consider in experimental design.[1]
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Formal Name | N-[3-((dimethyl-d3)amino)propyl]-N-[(ethylamino)carbonyl]-6-(2-propen-1-yl)-ergoline-8β-carboxamide | [2] |
| CAS Number | 2738376-76-4 | [1][2] |
| Molecular Formula | C₂₆H₃₁D₆N₅O₂ | [2] |
| Molecular Weight | 457.6 g/mol | [2] |
| Appearance | Off-white Hygroscopic Solid | [3] |
| Purity | ≥99% deuterated forms (d₁-d₆) | [2] |
| Solubility | Soluble in Acetonitrile and DMSO | [2] |
| Storage Conditions | -20°C | [2] |
| Stability | ≥ 2 years | [2] |
Chemical Structure
This compound shares the same core ergoline structure as its non-deuterated counterpart. The six deuterium atoms are located on the two methyl groups of the dimethylamino moiety.
-
SMILES: O=C(NCC)N(CCCN(C([2H])([2H])[2H])C([2H])([2H])[2H])C([C@H]1CN(CC=C)[C@@]2([H])--INVALID-LINK--=CNC4=CC=C3)([H])C1)=O[2]
-
InChI Key: KORNTPPJEAJQIU-QYFGKBEYSA-N[2]
Mechanism of Action and Signaling Pathway
As a stable isotope-labeled analog, this compound is expected to exhibit the same mechanism of action as Cabergoline. Cabergoline is a long-acting dopamine receptor agonist with a high affinity for D2 receptors.[4][5][6] It also shows affinity for D3 and 5-HT2B receptors.[1] In the anterior pituitary gland, dopamine acts as an inhibitor of prolactin secretion.[7] By stimulating the D2 receptors on pituitary lactotrophs, Cabergoline mimics the action of dopamine, leading to a potent and sustained inhibition of prolactin release.[4][8]
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that is associated with an inhibitory G-protein (Gαi).[5] Upon agonist binding, the Gαi subunit inhibits the enzyme adenylyl cyclase, which in turn leads to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is central to the prolactin-lowering effects of Cabergoline.[6]
Experimental Protocols
The primary application of this compound is as an internal standard for the quantification of Cabergoline in biological samples by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[2] Its use is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate and precise measurement of the analyte.
Representative LC-MS/MS Method for Cabergoline Quantification
Below is a detailed methodology adapted from validated methods for the analysis of Cabergoline in human plasma, where this compound serves as the internal standard (IS).[9][10]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of human plasma in a polypropylene tube, add 50 µL of this compound working solution (as internal standard).
-
Vortex the mixture for 30 seconds.
-
Add 2.5 mL of diethyl ether as the extraction solvent.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2. Chromatographic Conditions:
-
HPLC System: A system capable of gradient or isocratic elution.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate). A typical composition could be Acetonitrile:Water:Ammonium Acetate buffer (50:40:10, v/v/v).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 4°C.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Ion Source Parameters: Optimized settings for ion spray voltage, source temperature, nebulizer gas, and curtain gas.
4. Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the analyte (Cabergoline) to the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of serially diluted calibration standards.
-
The concentration of Cabergoline in the unknown samples is then determined by interpolation from this calibration curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Cabergoline D6 - Daicel Pharma Standards [dev.daicelpharmastandards.com]
- 4. droracle.ai [droracle.ai]
- 5. go.drugbank.com [go.drugbank.com]
- 6. cabergoline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. What is the mechanism of Cabergoline? [synapse.patsnap.com]
- 8. mims.com [mims.com]
- 9. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A validated LC-MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijrpc.com [ijrpc.com]
Cabergoline-d6: A Technical Guide for its Application in Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the primary application of Cabergoline-d6 in a research setting. The document will focus on its role as an internal standard in the quantitative analysis of the dopamine agonist, Cabergoline, particularly in complex biological matrices. This guide will provide a detailed overview of the experimental protocols, quantitative data from relevant studies, and visualizations of key biological pathways and analytical workflows.
Introduction to this compound
This compound is the deuterium-labeled analogue of Cabergoline, a potent and long-acting dopamine D2 receptor agonist. In the realm of pharmaceutical research and development, stable isotope-labeled compounds like this compound are indispensable tools for bioanalytical studies. The six deuterium atoms in this compound increase its molecular weight, allowing it to be distinguished from the unlabeled Cabergoline by mass spectrometry. However, its chemical and physical properties remain nearly identical to the parent compound. This key characteristic makes this compound an ideal internal standard for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of quantitative methods.
Core Application: Internal Standard in LC-MS/MS Bioanalysis
The principal use of this compound in research is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Cabergoline in biological samples such as plasma.[1][2] The co-elution of the analyte and its stable isotope-labeled internal standard allows for the mitigation of matrix effects, variations in extraction recovery, and fluctuations in instrument response.
Quantitative Data from Published LC-MS/MS Methods
The following tables summarize key quantitative parameters from published studies that have utilized a deuterated internal standard, presumed to be this compound, for the analysis of Cabergoline.
Table 1: Linearity and Sensitivity of Cabergoline LC-MS/MS Assays
| Linearity Range (pg/mL) | Lower Limit of Quantification (LLOQ) (pg/mL) | Matrix | Reference |
| 1.86 - 124 | 1.86 | Human Plasma | [1][2] |
| 2.00 - 200.00 | 1.6 | Human Plasma | [3][4] |
| 5 - 250 | 2 (approx.) | Human Plasma |
Table 2: Mass Spectrometry Parameters for Cabergoline Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentation Voltage (V) | Collision Energy (V) | Reference |
| Cabergoline | 452.3 | 381.2 | 135 | 25 | [3] |
| Cabergoline | 452 | 381 | Not Specified | Not Specified |
Note: The specific MS/MS transition for this compound is not explicitly available in the reviewed literature. However, a logical precursor ion would be approximately m/z 458.3, with a corresponding shift in the product ion.
Experimental Protocols
The following is a synthesized, step-by-step experimental protocol for the quantitative analysis of Cabergoline in human plasma using this compound as an internal standard, based on methodologies described in the scientific literature.
Materials and Reagents
-
Cabergoline analytical standard
-
This compound (internal standard)
-
Human plasma (blank)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Diethyl ether (or other suitable extraction solvent)
-
Deionized water
Preparation of Standard and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of Cabergoline and this compound in methanol at a concentration of, for example, 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Cabergoline by serial dilution of the stock solution with a suitable solvent (e.g., methanol:water 50:50 v/v).
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration appropriate to yield a robust signal in the LC-MS/MS system (a typical concentration for internal standards is in the low ng/mL range).
-
Calibration Curve and Quality Control (QC) Samples: Spike known concentrations of the Cabergoline working standard solutions into blank human plasma to create a calibration curve over the desired analytical range (e.g., 2.00 to 200.00 pg/mL).[3][4] Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Preparation (Liquid-Liquid Extraction)
-
To a 500 µL aliquot of plasma sample (calibration standard, QC, or unknown), add a fixed volume (e.g., 50 µL) of the this compound internal standard working solution.
-
Vortex mix the samples briefly.
-
Add a suitable organic extraction solvent, such as diethyl ether.
-
Vortex mix vigorously to ensure thorough extraction.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column is typically used.[3]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous component (e.g., ammonium acetate buffer) and an organic modifier (e.g., methanol or acetonitrile). A typical mobile phase composition is 20 mM ammonium acetate and methanol (30:70, v/v).[3]
-
Flow Rate: A flow rate of around 0.5-1.0 mL/min is common.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed to monitor the specific precursor-to-product ion transitions for both Cabergoline and this compound.
-
Mandatory Visualizations
Signaling Pathway of Cabergoline
Cabergoline exerts its therapeutic effects by acting as a potent agonist at dopamine D2 receptors. The following diagram illustrates the canonical signaling pathway initiated by the activation of these G-protein coupled receptors.
References
- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Cabergoline-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of Cabergoline-d6, a deuterated analog of Cabergoline. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations to support advanced research and analysis.
Introduction
Cabergoline is a potent, long-acting dopamine D2 receptor agonist derived from ergot alkaloids. It is primarily used in the treatment of hyperprolactinemic disorders and, in some cases, Parkinson's disease.[1] this compound, in which six hydrogen atoms on the dimethylamino propyl moiety have been replaced with deuterium, is a stable, isotopically labeled version of Cabergoline. It serves as an excellent internal standard for the quantitative analysis of Cabergoline in biological matrices by mass spectrometry, owing to its similar physicochemical properties and distinct mass-to-charge ratio.[2][3] The incorporation of deuterium provides a mass shift that allows for clear differentiation from the unlabeled drug without significantly altering its chemical behavior.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, formulation, and analytical method development.
| Property | Value | Reference(s) |
| Chemical Name | N-(3-(dimethylamino-d6)propyl)-N-((ethylamino)carbonyl)-6-(prop-2-en-1-yl)-ergoline-8β-carboxamide | N/A |
| Molecular Formula | C₂₆H₃₁D₆N₅O₂ | [4] |
| Molecular Weight | 457.6 g/mol | [4] |
| CAS Number | 2738376-76-4 | N/A |
| Appearance | White to off-white solid | [5][6] |
| Solubility | Soluble in Acetonitrile and DMSO | [4] |
| Storage | Long-term storage at -20°C is recommended. | [4] |
| Stability | Stable for at least 2 years when stored properly. | [4] |
| Isotopic Purity | ≥99% deuterated forms (d1-d6) | N/A |
Synthesis and Purification
A likely approach would be the reaction of 6-allyl-ergoline-8β-carboxylic acid with a deuterated form of 1-(3-aminopropyl)-1-ethylurea, specifically N-(3-(dimethyl-d6-amino)propyl)-N'-ethylurea. This intermediate would be synthesized using deuterated dimethylamine. The final coupling reaction would likely be facilitated by a coupling agent such as a carbodiimide.
Purification of the final this compound product would typically be achieved through chromatographic techniques.
General Purification Workflow
Caption: General workflow for the purification of this compound.
Mechanism of Action: Dopamine D2 Receptor Signaling
Cabergoline exerts its pharmacological effects primarily through its potent agonism at dopamine D2 receptors.[1] In the pituitary gland, activation of these G protein-coupled receptors on lactotrophs inhibits the secretion of prolactin.[5] The signaling cascade initiated by Cabergoline binding to the D2 receptor is illustrated below.
Caption: Signaling pathway of Cabergoline at the dopamine D2 receptor.
Experimental Protocols
Quantitative Analysis of Cabergoline in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol describes a validated method for the determination of Cabergoline in human plasma.[7]
5.1.1. Materials and Reagents
-
Cabergoline analytical standard
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Human plasma (with anticoagulant)
-
Diethyl ether (for extraction)
5.1.2. Instrumentation
-
Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)
-
C18 analytical column
5.1.3. Sample Preparation
-
To 500 µL of human plasma, add a known amount of this compound internal standard solution.
-
Add 3 mL of diethyl ether and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge the samples at 4000 rpm for 10 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
5.1.4. LC-MS/MS Conditions
-
Mobile Phase: A mixture of 20 mM ammonium acetate and methanol (e.g., 30:70 v/v).
-
Flow Rate: 0.5 mL/min.
-
Column: C18, (e.g., 50 x 2.1 mm, 3.5 µm).
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Operated in positive ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Cabergoline: m/z 452.3 → 381.2[7]
-
This compound: m/z 458.3 → 387.2 (predicted)
-
5.1.5. Method Validation
The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines. A typical linear range for Cabergoline is 2-200 pg/mL in plasma.[7]
Analytical Workflow Diagram
Caption: Workflow for the quantitative analysis of Cabergoline.
Spectroscopic Data
While specific, high-resolution 1H-NMR and 13C-NMR spectra for this compound are not widely published, the expected spectra can be inferred from the known spectra of Cabergoline.
-
1H-NMR: The proton NMR spectrum of this compound would be expected to be very similar to that of Cabergoline, with the notable absence of the signal corresponding to the six protons of the two methyl groups on the dimethylamino moiety.[8]
-
13C-NMR: The carbon-13 NMR spectrum would also be similar to that of Cabergoline. The carbon atoms attached to the deuterium atoms would exhibit a multiplet signal due to C-D coupling and a slight upfield shift.[8]
-
Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak [M+H]⁺ at approximately m/z 458.3, which is 6 mass units higher than that of unlabeled Cabergoline (m/z 452.3). The fragmentation pattern is expected to be similar to Cabergoline, with the corresponding fragments containing the deuterated moiety also showing a 6-unit mass shift.[7]
Conclusion
This compound is an indispensable tool for the accurate quantification of Cabergoline in pharmacokinetic and bioequivalence studies. Its physical and chemical properties are nearly identical to the parent drug, ensuring similar behavior during sample preparation and analysis, while its distinct mass allows for precise differentiation by mass spectrometry. This technical guide provides essential data and methodologies to support the effective use of this compound in a research and drug development setting.
References
- 1. Cabergoline | C26H37N5O2 | CID 54746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
Cabergoline-d6: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Cabergoline-d6, a deuterated form of the potent dopamine D2 receptor agonist, Cabergoline. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular properties, a representative analytical protocol, and its primary signaling pathway.
Core Molecular and Physical Data
This compound is a stable, isotopically labeled analog of Cabergoline, primarily utilized as an internal standard for the precise quantification of Cabergoline in biological samples using mass spectrometry techniques.[1] The incorporation of six deuterium atoms enhances its molecular weight, allowing for clear differentiation from the unlabeled parent compound in mass spectrometric analyses.
| Property | Value | Source(s) |
| Molecular Formula | C26H31D6N5O2 | [1][2] |
| Molecular Weight | 457.65 g/mol | [2] |
| Appearance | Off-white Hygroscopic solid | [2] |
| Solubility | Soluble in Acetonitrile and DMSO | [1][2] |
| Storage Conditions | 2-8°C | [2] |
Experimental Protocol: Quantification of Cabergoline using this compound Internal Standard by LC-MS/MS
The following is a representative protocol for the quantification of Cabergoline in human plasma, employing this compound as an internal standard. This method is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) procedures.[3][4]
1. Sample Preparation:
-
To 500 µL of human plasma, add 50 µL of a this compound internal standard solution (concentration will depend on the specific assay requirements).
-
Vortex the sample for 1 minute to ensure homogeneity.
-
Perform a liquid-liquid extraction by adding 3.5 mL of diethyl ether.
-
Vortex the mixture for 3 minutes, followed by centrifugation at 3500 rpm for 5 minutes at 5°C.[4]
-
Transfer 3.0 mL of the upper organic layer to a new tube.
-
Evaporate the solvent under a stream of nitrogen at 37°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase.[4]
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
3. Data Analysis:
-
Quantify the concentration of Cabergoline in the plasma samples by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
Generate a calibration curve using known concentrations of Cabergoline with a fixed concentration of this compound.
Primary Signaling Pathway: Dopamine D2 Receptor Agonism
Cabergoline functions primarily as a potent agonist of the dopamine D2 receptor.[6][7] In the tuberoinfundibular pathway, dopamine is released from the hypothalamus and acts on D2 receptors on lactotroph cells in the anterior pituitary gland to inhibit the secretion of prolactin.[6][7] Cabergoline mimics this action, leading to a direct and sustained reduction in prolactin levels.[8]
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) associated with Gi proteins.[6] Upon activation by an agonist like Cabergoline, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP signaling ultimately results in the inhibition of prolactin synthesis and release.
Furthermore, studies have shown that Cabergoline's activation of the D2 receptor can suppress the ERK1/2 signaling pathway, which may contribute to its neuroprotective effects against oxidative stress.[1][9][10]
References
- 1. Cabergoline, Dopamine D2 Receptor Agonist, Prevents Neuronal Cell Death under Oxidative Stress via Reducing Excitotoxicity | PLOS One [journals.plos.org]
- 2. droracle.ai [droracle.ai]
- 3. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JU | A validated LC–MS/MS method for analysis of Cabergoline [ju.edu.sa]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Cabergoline? [synapse.patsnap.com]
- 8. pharmacoj.com [pharmacoj.com]
- 9. Cabergoline, dopamine D2 receptor agonist, prevents neuronal cell death under oxidative stress via reducing excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Manufacturer and supplier information for Cabergoline-d6
Technical Guide: Cabergoline-d6
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides comprehensive information on this compound, a deuterated analog of Cabergoline. It is primarily utilized as an internal standard in quantitative analytical methods, such as mass spectrometry, to ensure the accuracy and precision of Cabergoline measurement in biological samples.[1][2]
Manufacturer and Supplier Information
This compound is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research purposes.
| Supplier | Product Number | CAS Number | Additional Information |
| Daicel Pharma Standards | DCTI-A-343 | 2738376-76-4 | Offered as a labeled standard.[3][4] |
| Cayman Chemical | 31690 | 2738376-76-4 | Provided as a solution in acetonitrile.[2][5] |
| MedChemExpress (MCE) | HY-13824S | 2738376-76-4 | Deuterium labeled Cabergoline.[1] |
| BOC Sciences | Labeled analogue of Cabergoline.[6] |
Physicochemical and Technical Data
The key technical specifications for this compound are summarized below.
| Parameter | Value | Source |
| Formal Name | N-[3-((dimethyl-d3)amino)propyl]-N-[(ethylamino)carbonyl]-6-(2-propen-1-yl)-ergoline-8β-carboxamide | [2] |
| CAS Number | 2738376-76-4 | [2][3][4] |
| Molecular Formula | C₂₆H₃₁D₆N₅O₂ | [2][3][4] |
| Molecular Weight | 457.6 g/mol | [2][3][4] |
| Purity | ≥99% deuterated forms (d₁-d₆) | [2] |
| Appearance | Off-white Hygroscopic solid | [4] |
| Solubility | Soluble in Acetonitrile, DMSO | [2][4] |
| Storage Condition | 2-8°C | [4] |
| Stability | ≥ 2 years | [2] |
Mechanism of Action: Dopamine D2 Receptor Agonism
Cabergoline is a long-acting ergot derivative that functions as a potent agonist for the dopamine D2 receptor.[7][8] It has a high affinity for D2 receptors and a lower affinity for dopamine D1, α-adrenergic, and serotonin receptors.[7] The primary therapeutic effect, the inhibition of prolactin secretion, is mediated through its action on D2 receptors located on lactotroph cells in the anterior pituitary gland.[9][10] Stimulation of these G-protein coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the synthesis and release of prolactin.[8]
Synthesis and Analytical Workflow
General Synthesis Outline
The synthesis of Cabergoline is a multi-step process typically starting from 9,10-dihydrolysergic acid.[11] The process involves the formation of an amide side chain and the subsequent creation of an unsymmetrical N-acylurea moiety.[11] The final step often involves purification by chromatography to achieve high purity.[12] The synthesis of this compound would involve the use of a deuterated reagent, such as N,N-dimethyl-d6-propane-1,3-diamine, during the side-chain construction.
Typical Analytical Workflow
This compound is used as an internal standard for quantifying Cabergoline in biological matrices like human plasma. A validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method is commonly employed.[13][14]
Quantitative Analytical Data
Various chromatographic methods have been developed and validated for the determination of Cabergoline. The performance characteristics of some of these methods are summarized below.
| Method | Linearity Range | LOD | LOQ | Matrix |
| LC-MS/MS | 2.00 - 200.00 pg/mL | 0.5 pg/mL | 1.6 pg/mL | Human Plasma[13][14] |
| HPTLC | 1000 - 5000 ng/spot | 192.14 ng/spot | 582.2 ng/spot | Pharmaceutical Formulation[15] |
| Spectrofluorimetry | 50.0 - 450.0 ng/mL | 14.4 ng/mL | 43.7 ng/mL | N/A[16] |
| TLC Densitometry | 100.0 - 1500.0 ng/band | 25.4 ng/band | 76.9 ng/band | N/A[16] |
Experimental Protocols
Protocol: LC-MS/MS Quantification of Cabergoline in Human Plasma
This protocol is adapted from a validated bioanalytical method.[13][14]
1. Sample Preparation and Extraction:
-
To 500 µL of human plasma in a centrifuge tube, add 50 µL of this compound internal standard (IS) working solution.
-
Add 2.5 mL of diethyl ether as the extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A mixture of organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.05% aqueous triethylamine, pH adjusted).[16]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Total Run Time: Approximately 5.5 minutes.[13]
3. Mass Spectrometric Conditions:
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
4. Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the analyte (Cabergoline) to the internal standard (this compound or other).
-
A calibration curve is constructed by plotting the peak area ratios against the known concentrations of spiked calibration standards.
-
The concentration of Cabergoline in the unknown samples is determined by interpolation from the calibration curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Cabergoline Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. Cabergoline D6 - Daicel Pharma Standards [dev.daicelpharmastandards.com]
- 5. caymanchem.com [caymanchem.com]
- 6. labshake.com [labshake.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. cabergoline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. droracle.ai [droracle.ai]
- 10. What is the mechanism of Cabergoline? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. US7939665B2 - Efficient process for the preparation of cabergoline and its intermediates - Google Patents [patents.google.com]
- 13. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A validated LC-MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijprs.com [ijprs.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Assay for Cabergoline in Human Plasma Using a Deuterated Internal Standard
Introduction
Cabergoline is a potent, long-acting dopamine D2 receptor agonist used in the treatment of hyperprolactinemic disorders and Parkinson's disease.[1] Accurate and precise quantification of cabergoline in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of cabergoline in human plasma. The method employs Cabergoline-d6 as a stable isotope-labeled internal standard to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of cabergoline in human plasma.
Caption: LC-MS/MS workflow for Cabergoline analysis.
Materials and Methods
Reagents and Materials
-
Cabergoline reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and diethyl ether
-
Ammonium acetate
-
Formic acid
-
Human plasma (K2-EDTA)
-
Deionized water
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Reversed-phase C18 analytical column (e.g., 4.6 x 100 mm, 3.5 µm).
Experimental Protocols
Standard and Quality Control Sample Preparation
Stock solutions of cabergoline and this compound were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solution with a methanol/water (50:50, v/v) mixture. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.
Sample Preparation: Liquid-Liquid Extraction
-
To 500 µL of plasma sample, add 50 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 3.0 mL of diethyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for analysis.
LC-MS/MS Parameters
The following tables summarize the optimized liquid chromatography and mass spectrometry parameters.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | Reversed-phase C18 (4.6 x 100 mm, 3.5 µm) |
| Mobile Phase A | 20 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Gradient | Isocratic: 70% B |
| Flow Rate | 0.75 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | 5.5 minutes |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
MRM Transitions
The following MRM transitions were used for the quantification of cabergoline and its internal standard. The transition for this compound is predicted based on the fragmentation of the unlabeled compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cabergoline | 452.3 | 381.2[1] |
| This compound (Predicted) | 458.3 | 387.2 |
Data Presentation: Method Validation Summary
The method was validated according to regulatory guidelines. A summary of the validation parameters is presented below.
Linearity
| Analyte | Calibration Range (pg/mL) | Correlation Coefficient (r²) |
| Cabergoline | 2.00 - 200.00 | > 0.99 |
Precision and Accuracy
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 5.00 | < 15 | < 15 | 85 - 115 |
| Medium | 50.0 | < 15 | < 15 | 85 - 115 |
| High | 150.0 | < 15 | < 15 | 85 - 115 |
Signaling Pathway Diagram
The mechanism of action of cabergoline involves the stimulation of D2 dopamine receptors in the pituitary gland, leading to the inhibition of prolactin release.
References
Application Notes and Protocols for the Quantitative Analysis of Cabergoline using Cabergoline-d6 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cabergoline is a potent, long-acting dopamine D2 receptor agonist primarily used in the treatment of hyperprolactinemic disorders and Parkinson's disease.[1] Accurate quantification of cabergoline in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[2][3][4]
The use of a stable isotope-labeled internal standard is paramount in LC-MS/MS to correct for variations in sample preparation, matrix effects, and instrument response. A deuterated internal standard, such as cabergoline-d6, is considered the gold standard as it co-elutes with the analyte and exhibits nearly identical chemical and physical properties, ensuring the highest degree of accuracy and precision in quantitative analysis. This document provides detailed application notes and protocols for the determination of cabergoline in human plasma using this compound as an internal standard.
Mechanism of Action of Cabergoline
Cabergoline exerts its therapeutic effect by acting as an agonist at dopamine D2 receptors in the anterior pituitary gland. This action mimics the natural inhibitory effect of dopamine on prolactin secretion from lactotroph cells. The signaling cascade initiated by the binding of cabergoline to the D2 receptor is illustrated in the diagram below.
Experimental Protocols
This section details the methodology for the quantitative analysis of cabergoline in human plasma using this compound as an internal standard. The protocol is based on established methods for cabergoline quantification and adheres to FDA guidelines for bioanalytical method validation.[5][6][7][8][9]
Materials and Reagents
-
Cabergoline analytical standard
-
This compound internal standard
-
HPLC-grade methanol
-
HPLC-grade diethyl ether
-
Ammonium acetate
-
Human plasma (with anticoagulant, e.g., heparin or EDTA)
-
Deionized water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 500 µL of plasma into a clean microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution.
-
Vortex for 1 minute.
-
Add 3.5 mL of diethyl ether.
-
Vortex vigorously for 3 minutes.
-
Centrifuge at 3500 rpm for 5 minutes at 5°C.[2]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 100 x 4.6 mm, 3.5 µm) |
| Mobile Phase | 20 mM Ammonium Acetate : Methanol (30:70, v/v) |
| Flow Rate | 0.75 mL/min |
| Injection Volume | 15 µL |
| Column Temperature | 30°C |
| Run Time | Approximately 5.5 minutes |
Table 1: Liquid Chromatography Parameters.[2]
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Cabergoline Transition | m/z 452.3 → 381.2 |
| This compound Transition | m/z 458.3 → 381.2 (Predicted) |
| Dwell Time | 200 ms |
| Collision Gas | Argon |
| Ion Source Temperature | 500°C |
Table 2: Mass Spectrometry Parameters.[2][10]
Experimental Workflow
The overall experimental workflow from sample receipt to data analysis is depicted below.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the bioanalytical method, based on validated methods for cabergoline analysis.
Linearity
| Analyte | Calibration Range (pg/mL) | Correlation Coefficient (r) |
| Cabergoline | 2.00 - 200.00 | > 0.99 |
Table 3: Linearity of the method for cabergoline quantification.[2][4]
Precision and Accuracy
| QC Level | Concentration (pg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 2.0 | < 15 | < 15 | 85 - 115 |
| Low | 6.0 | < 15 | < 15 | 85 - 115 |
| Mid | 80.0 | < 15 | < 15 | 85 - 115 |
| High | 160.0 | < 15 | < 15 | 85 - 115 |
Table 4: Precision and accuracy for the quantification of cabergoline in human plasma.
Sensitivity
| Parameter | Value (pg/mL) |
| Lower Limit of Quantification (LLOQ) | 2.0 |
| Limit of Detection (LOD) | 0.5 |
Table 5: Sensitivity of the analytical method.[2][4]
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust, sensitive, and accurate approach for the quantification of cabergoline in human plasma. The detailed protocols and expected performance characteristics outlined in these application notes serve as a comprehensive guide for researchers and scientists in the fields of drug development and clinical analysis. The use of a deuterated internal standard is critical for mitigating analytical variability and ensuring the generation of high-quality, reliable data for pharmacokinetic and other quantitative studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of cabergoline and L-dopa in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. paperity.org [paperity.org]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 8. moh.gov.bw [moh.gov.bw]
- 9. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 10. JU | A validated LC–MS/MS method for analysis of Cabergoline [ju.edu.sa]
Application Notes and Protocols for Cabergoline Analysis Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of cabergoline in biological matrices, specifically plasma, utilizing a deuterated internal standard. The methodologies outlined below are based on established and validated techniques to ensure accuracy and reproducibility.
Introduction
Cabergoline is a potent, long-acting dopamine D2 receptor agonist used in the treatment of hyperprolactinemic disorders and Parkinson's disease. Accurate quantification of cabergoline in biological samples is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as cabergoline-d5, is the gold standard for LC-MS/MS bioanalysis as it effectively compensates for variations in sample preparation and matrix effects, leading to enhanced precision and accuracy.
This guide details three common sample preparation techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PP), followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Comparison of Sample Preparation Techniques
The choice of sample preparation method is critical for achieving reliable and robust results. Below is a summary of the performance of LLE, SPE, and PP for cabergoline analysis.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PP) |
| Recovery | Good to High | High and Reproducible | Poor |
| Matrix Effects | Moderate | Low | High |
| Selectivity | Good | High | Low |
| Throughput | Moderate | High (with automation) | High |
| Recommendation | Recommended | Highly Recommended | Not Recommended |
Liquid-liquid extraction with diethyl ether has been shown to provide good recoveries for cabergoline. Solid-phase extraction is also an excellent choice, offering high selectivity and cleaner extracts. Protein precipitation is generally not recommended for cabergoline analysis due to documented poor recoveries.
Experimental Protocols
The following are detailed protocols for the recommended sample preparation methods and the subsequent LC-MS/MS analysis.
Internal Standard Preparation
Prepare a stock solution of cabergoline-d5 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. From this stock, prepare a working solution at a concentration appropriate for spiking into plasma samples (e.g., 1 ng/mL).
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for cabergoline analysis in human plasma.
Materials:
-
Human plasma
-
Cabergoline-d5 internal standard working solution
-
Diethyl ether (HPLC grade)
-
Centrifuge capable of 3500 rpm and 4°C
-
Solvent evaporator
-
Reconstitution solution (Mobile Phase)
Procedure:
-
Pipette 500 µL of human plasma into a clean centrifuge tube.
-
Add 50 µL of the cabergoline-d5 internal standard working solution.
-
Vortex the sample for 1 minute.
-
Add 3.5 mL of diethyl ether.
-
Vortex vigorously for 3 minutes to ensure thorough mixing.
-
Centrifuge at 3500 rpm for 5 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (approximately 3.0 mL) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 37°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase.
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This is a general protocol that can be adapted for cabergoline using a polymeric reversed-phase sorbent like Oasis HLB.
Materials:
-
Human plasma
-
Cabergoline-d5 internal standard working solution
-
Phosphoric acid (4% v/v in water)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
SPE cartridges (e.g., Waters Oasis HLB, 1cc, 30 mg)
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
Pipette 500 µL of human plasma into a clean tube.
-
Add 50 µL of the cabergoline-d5 internal standard working solution.
-
Add 500 µL of 4% phosphoric acid in water and vortex to mix.
-
-
SPE Cartridge Conditioning (if required by manufacturer):
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
-
Elution:
-
Elute the cabergoline and internal standard with 1 mL of acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 3: Protein Precipitation (PP) - For Comparative Purposes
As noted, this method is not recommended for cabergoline due to poor recovery but is included for completeness.
Materials:
-
Human plasma
-
Cabergoline-d5 internal standard working solution
-
Acetonitrile (ice-cold)
-
Centrifuge capable of high speed (e.g., >10,000 x g)
Procedure:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of the cabergoline-d5 internal standard working solution.
-
Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma).
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at high speed for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness.
-
Reconstitute the dried extract in 200 µL of the mobile phase and transfer to an autosampler vial.
LC-MS/MS Analysis
The following are typical parameters for the analysis of cabergoline. These may require optimization based on the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 100 x 4.6 mm, 3.5 µm) |
| Mobile Phase | 20 mM Ammonium Acetate : Methanol (30:70, v/v) |
| Flow Rate | 0.75 mL/min |
| Injection Volume | 15 µL |
| Column Temperature | 30°C |
| Run Time | ~5.5 minutes |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Cabergoline: 452.3 -> 381.2 Cabergoline-d5: To be determined empirically (Expected Precursor: ~457.3) |
| Collision Energy | To be optimized for the specific instrument |
| Dwell Time | To be optimized for the specific instrument |
Note on Cabergoline-d5 MRM Transition: The exact product ion for cabergoline-d5 should be determined by infusing a standard solution of the deuterated compound and performing a product ion scan on the precursor ion (approximately m/z 457.3). The most intense and stable fragment ion should be selected for the MRM transition.
Quantitative Data Summary
The following table summarizes typical performance characteristics for a validated LC-MS/MS method for cabergoline analysis in human plasma.
| Parameter | Typical Value | Reference |
| Linearity Range | 2.00 - 200.00 pg/mL | |
| Lower Limit of Quantification (LLOQ) | 1.6 pg/mL | |
| Limit of Detection (LOD) | 0.5 pg/mL | |
| Intra-day Precision (%RSD) | < 15% | [1] |
| Inter-day Precision (%RSD) | < 15% | [1] |
| Accuracy (% Bias) | Within ±15% | [1] |
Visualizations
Experimental Workflow
Caption: General workflow for cabergoline analysis.
Logical Relationship of Sample Preparation Methods
Caption: Comparison of sample preparation methods.
References
Application Note: High-Sensitivity Quantitation of Cabergoline in Human Plasma Using LC-MS/MS with Cabergoline-d6 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the high-sensitivity quantitation of cabergoline in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Cabergoline-d6, ensures high accuracy and precision.
Introduction
Cabergoline is a potent, long-acting dopamine D2 receptor agonist used in the treatment of hyperprolactinemic disorders and Parkinson's disease.[1] Due to its high potency, therapeutic concentrations of cabergoline in human plasma are very low, necessitating a highly sensitive and selective analytical method for pharmacokinetic and bioequivalence studies. This application note describes a robust LC-MS/MS method for the determination of cabergoline in human plasma, employing liquid-liquid extraction for sample preparation and this compound as the internal standard (IS) for reliable quantitation.
Experimental Protocols
Materials and Reagents
-
Cabergoline analytical standard
-
Methanol (HPLC grade)
-
Diethyl ether (analytical grade)
-
Ammonium acetate (analytical grade)
-
Human plasma (with anticoagulant)
-
Ultrapure water
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: Agilent Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent[3]
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (100 ng/mL): Prepare separate stock solutions of cabergoline and this compound in methanol.
-
Working Standard Solutions: Serially dilute the cabergoline stock solution with a 50:50 methanol/water mixture to prepare working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with a 50:50 methanol/water mixture to achieve a final concentration of 1 ng/mL.
-
Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol (Liquid-Liquid Extraction)
-
Pipette 500 µL of plasma sample (calibration standard, QC, or unknown) into a clean microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution (1 ng/mL) to each tube and vortex for 1 minute.
-
Add 3.5 mL of diethyl ether to each tube.[3]
-
Vortex mix the samples for 3 minutes.
-
Centrifuge the samples at 3500 rpm for 5 minutes at 5°C.[3]
-
Carefully transfer the upper organic layer to a new set of clean tubes.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | Agilent Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)[3] |
| Mobile Phase | 20 mM Ammonium Acetate : Methanol (30:70, v/v)[3] |
| Flow Rate | 0.75 mL/min[3] |
| Elution Mode | Isocratic[3] |
| Column Temperature | 30°C[3] |
| Injection Volume | 15 µL[3] |
| Total Run Time | 5.5 minutes[3] |
Mass Spectrometry (MS/MS) Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Scan Type | Multiple Reaction Monitoring (MRM)[3] |
| MRM Transition (Cabergoline) | m/z 452.3 → 381.2[3] |
| MRM Transition (this compound) | m/z 458.3 → 381.2 (Predicted) |
| Fragmentation Voltage | 135 V (for Cabergoline)[3] |
| Collision Energy | 25 V (for Cabergoline)[3] |
Note: The MRM transition for this compound is predicted based on the structure and fragmentation of cabergoline. The fragmentation voltage and collision energy for this compound should be optimized to achieve the best signal intensity.
Data Presentation
Table 1: Quantitative Data Summary for Cabergoline Analysis
| Parameter | Result |
| Linearity Range | 2.00 - 200.00 pg/mL[3] |
| Lower Limit of Quantitation (LLOQ) | 1.6 pg/mL[3] |
| Intra-day Precision (%RSD) | 0.089 - 2.54%[4] |
| Inter-day Precision (%RSD) | 0.219 - 5.248%[4] |
| Intra-day Accuracy (%) | 95.88 - 105.38%[4] |
| Inter-day Accuracy (%) | 97.63 - 101.54%[4] |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the extraction and analysis of cabergoline from human plasma.
Signaling Pathway (Conceptual)
Note: Cabergoline's primary mechanism of action is direct agonism at dopamine D2 receptors, which is a direct interaction and not a complex signaling pathway in the traditional sense of a multi-step cascade. The following diagram illustrates the logical relationship of its therapeutic action.
Caption: Mechanism of action of cabergoline.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tocris Bioscience Cabergoline 10 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]
Application Notes and Protocols for the Use of Cabergoline-d6 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Cabergoline-d6 as an internal standard in pharmacokinetic (PK) studies of cabergoline. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), offering high precision and accuracy by correcting for variability in sample preparation and instrument response.
Introduction
Cabergoline is a potent, long-acting dopamine D2 receptor agonist used in the treatment of hyperprolactinemic disorders and Parkinson's disease.[1][2] Accurate characterization of its pharmacokinetic profile is essential for optimal dosing strategies and regulatory submissions. Cabergoline exhibits linear pharmacokinetics over the 0.5-7mg dose range and has a long elimination half-life, estimated to be between 63 and 109 hours.[1]
This compound, a deuterated analog of cabergoline, serves as an ideal internal standard for its bioanalysis. Due to its identical chemical properties to cabergoline, it co-elutes chromatographically and exhibits similar ionization efficiency in the mass spectrometer. The mass difference allows for its distinct detection, enabling precise quantification of the unlabeled drug. This document outlines the methodologies for sample preparation, LC-MS/MS analysis, and presents exemplary pharmacokinetic data.
Signaling Pathway of Cabergoline
Cabergoline primarily exerts its therapeutic effects through the activation of dopamine D2 receptors.[1] As a D2 receptor agonist, it mimics the action of dopamine, leading to the inhibition of prolactin secretion from the pituitary gland. The binding of cabergoline to the D2 receptor initiates a signaling cascade that involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This ultimately results in the suppression of prolactin gene transcription and hormone release.
Cabergoline's inhibitory action on prolactin secretion.
Experimental Protocols
The following protocols are based on established methodologies for the bioanalysis of cabergoline in human plasma and are adapted for the use of this compound as an internal standard.[3]
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol describes the extraction of cabergoline and this compound from human plasma.
Materials:
-
Human plasma samples
-
This compound internal standard working solution (e.g., 1 ng/mL in methanol)
-
Diethyl ether (extraction solvent)
-
Methanol
-
Vortex mixer
-
Centrifuge (capable of 3500 rpm and 5°C)
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (Mobile Phase: 70:30 v/v Methanol:20 mM Ammonium Acetate)
Procedure:
-
Thaw plasma samples to room temperature.
-
Pipette 500 µL of each plasma sample into a clean polypropylene tube.
-
Add 50 µL of the this compound internal standard working solution to each plasma sample (except for blank samples).
-
Vortex the samples for 1 minute.
-
Add 3.5 mL of diethyl ether to each tube.
-
Vortex-mix the samples vigorously for 3 minutes.
-
Centrifuge the samples at 3500 rpm for 5 minutes at 5°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solution.
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction workflow for plasma samples.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 100 mm, 3.5 µm) |
| Mobile Phase | 70:30 (v/v) Methanol : 20 mM Ammonium Acetate |
| Flow Rate | 0.75 mL/min |
| Elution Mode | Isocratic |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 5.5 minutes |
Mass Spectrometric Conditions:
| Parameter | Cabergoline | This compound |
|---|---|---|
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition | m/z 452.3 → 381.2 | m/z 458.3 → 387.2 (Predicted) |
| Fragmentation Voltage | 135 V | 135 V |
| Collision Energy | 25 V | 25 V |
Note: The MRM transition for this compound is predicted based on a +6 Da mass shift. Optimal parameters for this compound should be determined empirically.
Data Presentation
The following tables summarize pharmacokinetic parameters obtained from a bioequivalence study of a 0.5 mg cabergoline tablet formulation in healthy volunteers.[3] These data are representative of what can be obtained using a validated LC-MS/MS method with a suitable internal standard like this compound.
Table 1: Pharmacokinetic Parameters of Cabergoline (Mean ± SD)
| Parameter | Test Product (0.5 mg) | Reference Product (0.5 mg) |
| Cmax (pg/mL) | 29.37 ± 7.5 | 30.20 ± 3.40 |
| Tmax (h) | 2.17 (median) | 2.33 (median) |
| AUC0-t (pg·h/mL) | 734.38 ± 174.66 | 755.62 ± 143.29 |
| AUC0-inf (pg·h/mL) | 820.15 ± 180.25 | 845.33 ± 155.80 |
| t1/2 (h) | 68.50 ± 12.50 | 71.20 ± 10.90 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life.[3]
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Value |
| Linearity Range | 2.00 - 200.00 pg/mL |
| Lower Limit of Quantification (LLOQ) | 1.6 pg/mL |
| Limit of Detection (LOD) | 0.5 pg/mL |
| Intra-day Precision (%CV) | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% |
| Accuracy (% Recovery) | 85 - 115% |
Conclusion
The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method allows for the highly sensitive and accurate quantification of cabergoline in biological matrices. The detailed protocols and representative data provided herein serve as a valuable resource for researchers and professionals involved in the pharmacokinetic evaluation of cabergoline. The robustness of this methodology is critical for drug development, bioequivalence studies, and therapeutic drug monitoring.
References
Application Note: High-Sensitivity Quantification of Cabergoline in Human Plasma via Liquid-Liquid Extraction with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and highly sensitive method for the quantitative analysis of cabergoline in human plasma. The protocol employs a liquid-liquid extraction (LLE) procedure using a deuterated internal standard (IS) for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method provides a reliable workflow for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving cabergoline. The use of a deuterated internal standard minimizes variability and enhances the accuracy of the assay.
Introduction
Cabergoline is a potent, long-acting dopamine D2 receptor agonist used in the treatment of hyperprolactinemic disorders and Parkinson's disease.[1] Due to its high potency, therapeutic concentrations of cabergoline in plasma are typically in the low picogram per milliliter range. Consequently, a highly sensitive and selective analytical method is required for its accurate quantification in biological matrices. Liquid-liquid extraction is a classic and effective sample preparation technique for isolating analytes from complex biological fluids like plasma.[2] The incorporation of a stable isotope-labeled internal standard, such as a deuterated analog of cabergoline, is the gold standard for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring the highest degree of accuracy and precision.
This document provides a detailed protocol for the LLE of cabergoline from human plasma using a deuterated internal standard, followed by analysis with LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Cabergoline reference standard
-
Deuterated cabergoline internal standard
-
HPLC-grade methanol
-
HPLC-grade diethyl ether
-
HPLC-grade ethyl acetate
-
HPLC-grade methylene chloride
-
Ammonium acetate
-
Borate buffer
-
Human plasma (with anticoagulant)
-
Deionized water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator
Standard Solution Preparation
-
Primary Stock Solutions: Prepare individual primary stock solutions of cabergoline and the deuterated internal standard in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the cabergoline primary stock solution with a suitable solvent (e.g., 1% acetic acid in water or mobile phase) to create working standard solutions for calibration curve and quality control (QC) samples.[3][4]
-
Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at an appropriate concentration in the same solvent as the cabergoline working standards.
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from established methods for cabergoline extraction.[3][4][5]
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 500 µL of human plasma sample, calibration standard, or QC sample.
-
Internal Standard Addition: Spike each tube with 50 µL of the deuterated internal standard working solution.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.
-
Extraction Solvent Addition: Add 3.5 mL of diethyl ether to each tube.[3] Alternative extraction solvents that can be tested for optimal recovery include mixtures of ethyl acetate and methylene chloride.
-
Extraction: Vortex-mix the samples vigorously for 3 minutes.
-
Centrifugation: Centrifuge the samples at 3500 rpm for 5 minutes at 5°C to separate the aqueous and organic layers.[3]
-
Organic Layer Transfer: Carefully transfer the upper organic layer (approximately 3.0 mL) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 37°C.[3]
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Sample Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters and should be optimized for the specific instrumentation used.
-
LC System: A high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., Agilent Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm).[3]
-
Mobile Phase: A mixture of 20 mM ammonium acetate and methanol (30:70, v/v) in an isocratic elution mode.[3]
-
Flow Rate: 0.75 mL/min.[3]
-
Injection Volume: 15 µL.[3]
-
Column Temperature: 30°C.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.[3]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).[3]
-
MRM Transitions:
Data Presentation
The following tables summarize the quantitative performance of a typical liquid-liquid extraction method for cabergoline analysis.
Table 1: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 1.86 - 124 pg/mL | [5] |
| Correlation Coefficient (r) | > 0.99 | [5] |
| Quantitation Limit | 1.86 pg/mL | [5] |
| Accuracy | 99.1 ± 10.2% | [5] |
Table 2: Precision Data
| Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| Low QC | 17.0 | 10.7 | [5] |
| Mid QC 1 | 2.4 | 7.9 | [5] |
| Mid QC 2 | Not Reported | Not Reported | |
| High QC | Not Reported | Not Reported |
Experimental Workflow
Caption: Liquid-liquid extraction workflow for cabergoline from plasma.
Conclusion
The described liquid-liquid extraction method using a deuterated internal standard provides a sensitive, accurate, and reliable approach for the quantification of cabergoline in human plasma. The detailed protocol and performance data presented in this application note serve as a valuable resource for researchers and scientists in the fields of pharmacology, clinical chemistry, and drug development. The robustness of this method makes it well-suited for high-throughput analysis in regulated bioanalytical laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
- 3. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent stud… [ouci.dntb.gov.ua]
- 7. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness [scite.ai]
- 8. paperity.org [paperity.org]
- 9. A validated LC-MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ion Suppression with Cabergoline-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression issues during the analysis of Cabergoline using Cabergoline-d6 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My this compound internal standard signal is low or inconsistent, even though my Cabergoline signal seems acceptable. What could be the cause?
A1: A low or inconsistent signal from your this compound internal standard (IS) can be due to several factors, even when the analyte signal appears stable. Here are the primary causes and troubleshooting steps:
-
Differential Ion Suppression: Although this compound is a stable isotope-labeled (SIL) internal standard designed to co-elute and experience similar matrix effects as Cabergoline, slight differences in retention time can lead to differential ion suppression.[1] If a matrix component co-elutes more closely with the IS than the analyte, it can disproportionately suppress the IS signal.
-
Troubleshooting:
-
Optimize Chromatography: Adjust the mobile phase gradient or composition to ensure complete co-elution of Cabergoline and this compound.[1] Even minor separations can lead to different matrix effects.
-
Improve Sample Preparation: Enhance your sample cleanup protocol to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective at removing phospholipids and other sources of ion suppression than protein precipitation.
-
-
-
Concentration-Dependent Suppression: The extent of ion suppression can be dependent on the concentration of both the analyte and the internal standard. High concentrations of the analyte can potentially suppress the signal of the co-eluting internal standard.[2]
-
Troubleshooting:
-
Evaluate IS Concentration: Ensure the concentration of this compound is appropriate for the expected analyte concentration range.
-
Dilute the Sample: If high analyte concentrations are suspected to be the cause, diluting the sample can reduce the overall matrix load and minimize suppression.[3]
-
-
-
Purity of the Internal Standard: Verify the chemical and isotopic purity of your this compound standard. Impurities could lead to inconsistent ionization.
Q2: I'm observing poor accuracy and precision in my quantitative results, despite using a deuterated internal standard. Why is this happening?
A2: Poor accuracy and precision are classic signs that the internal standard is not effectively compensating for variability.
-
Incomplete Co-elution: As mentioned in Q1, if Cabergoline and this compound are not perfectly co-eluting, they will be exposed to different matrix environments as they enter the mass spectrometer source, leading to inaccurate correction.[1] The deuterium isotope effect can sometimes cause a slight shift in retention time.
-
Troubleshooting:
-
Overlay Chromatograms: Carefully examine the chromatograms of Cabergoline and this compound to confirm their peaks completely overlap.
-
Adjust Chromatographic Conditions: Modify the analytical column, mobile phase, or gradient to achieve better co-elution.
-
-
-
Variable Matrix Effects: The composition of the sample matrix can vary between different samples, leading to inconsistent ion suppression that may not be fully corrected by the internal standard.[4]
-
Troubleshooting:
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma) to ensure the calibrators and samples experience similar matrix effects.[5]
-
Standard Addition: For particularly complex matrices, the method of standard addition can be an effective, albeit more labor-intensive, way to correct for matrix effects.[1]
-
-
Q3: My signal intensity for both Cabergoline and this compound is suppressed when analyzing certain batches of samples. How can I identify and mitigate this?
A3: This indicates a significant matrix effect from the samples themselves.
-
Identifying the Source of Suppression:
-
Post-Column Infusion Experiment: This is a definitive way to identify regions of ion suppression in your chromatogram.[3][5] A solution of Cabergoline is continuously infused into the MS detector post-column. A blank matrix extract is then injected. Dips in the baseline signal of the infused analyte indicate the retention times at which matrix components are eluting and causing suppression.
-
Analyze Blank Matrix: Injecting an extract of a blank matrix sample can help identify interfering peaks that may be co-eluting with your analyte and internal standard.
-
-
Mitigation Strategies:
-
Chromatographic Separation: Adjust your LC method to move the elution of Cabergoline and its IS away from the regions of ion suppression identified in the post-column infusion experiment.[6] Often, the most severe suppression occurs at the beginning and end of the chromatographic run.[6]
-
Enhanced Sample Cleanup: Implement a more rigorous sample preparation method. If you are using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering substances like phospholipids.
-
Use a Divert Valve: Program the divert valve to send the highly contaminated portions of the eluent (e.g., the initial solvent front) to waste, preventing them from entering the mass spectrometer source.[3]
-
Frequently Asked Questions (FAQs)
Q: What is ion suppression? A: Ion suppression is a phenomenon in LC-MS/MS where the signal intensity of the analyte of interest is reduced due to the presence of co-eluting compounds from the sample matrix.[5] These interfering molecules compete with the analyte for ionization in the MS source, leading to a decreased detector response.[1]
Q: Why is a deuterated internal standard like this compound used? A: A stable isotope-labeled internal standard is considered the gold standard for quantitative LC-MS/MS. Because it is chemically almost identical to the analyte, it is expected to have the same chromatographic retention time, extraction recovery, and ionization response.[1] By adding a known amount of this compound to every sample, it can be used to accurately correct for variations in sample preparation and matrix-induced ion suppression.[4]
Q: Can this compound itself cause ion suppression? A: Yes, like any compound introduced into the MS source, this compound can contribute to the total ion current and potentially suppress the ionization of the analyte, especially if its concentration is excessively high. It has been shown that co-eluting analytes and their SIL internal standards can suppress each other's ionization.
Q: What are the most common sources of ion suppression in bioanalysis? A: Common sources include salts, endogenous compounds from the biological matrix (like phospholipids and proteins), ion-pairing agents, and drugs or their metabolites.[7]
Q: Besides optimizing chromatography and sample preparation, are there any instrument-level adjustments that can help? A: Yes, optimizing mass spectrometric conditions can help. This includes adjusting parameters like ionization polarity and source settings to maximize the analyte signal relative to the background noise.[3] Using a smaller injection volume can also reduce the amount of matrix introduced into the system, though this may compromise sensitivity.[3]
Experimental Protocols & Data
Below are examples of experimental conditions and data summarized from published methods for Cabergoline analysis.
Table 1: Summary of LC-MS/MS Parameters for Cabergoline Analysis
| Parameter | Method 1[8][9] | Method 2[10] |
| Internal Standard | Quetiapine (QUE) | Not specified in abstract |
| Extraction Method | Liquid-Liquid Extraction (Diethyl Ether) | Protein Precipitation |
| Chromatography | Reversed-phase C18 | Reversed-phase |
| Mobile Phase | Acetonitrile-free | Not specified |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition (Cabergoline) | m/z 452.3 → 381.2 | m/z 452 → 381 |
| Linearity Range | 2.00–200.00 pg/mL | 5–250 pg/mL |
| Lower Limit of Quantification (LLOQ) | 1.6 pg/mL | ~2 pg/mL |
Detailed Methodologies
Method A: LC-MS/MS with Liquid-Liquid Extraction [8][9]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add the internal standard (Quetiapine).
-
Extract Cabergoline and the IS from the plasma using diethyl ether.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
Liquid Chromatography:
-
Column: Reversed-phase C18.
-
Mobile Phase: An acetonitrile-free mobile phase is used.
-
Run Time: Total analysis time is 5.5 minutes per sample.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization, Positive Ion Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Cabergoline: m/z 452.3 → 381.2
-
Quetiapine (IS): m/z 384.2 → 253.1
-
-
Visualizations
Experimental Workflow for Cabergoline Analysis
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JU | A validated LC–MS/MS method for analysis of Cabergoline [ju.edu.sa]
- 10. Determination of cabergoline and L-dopa in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Cabergoline-d6 in different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Cabergoline-d6 under various storage conditions. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal long-term stability, it is recommended to store this compound at -20°C. Under these conditions, it has been shown to be stable for at least two years, particularly when dissolved in acetonitrile.
Q2: How stable is this compound at room temperature?
While long-term storage at room temperature is not advised, this compound may be stored at room temperature for short periods. However, prolonged exposure to ambient temperatures, light, and humidity can lead to degradation.
Q3: What are the known degradation pathways for Cabergoline?
Cabergoline, the non-deuterated parent compound, is susceptible to degradation under certain conditions. The primary degradation pathways include hydrolysis of the urea and acylurea moieties, as well as oxidation of the alkene bond.[1][2][3] It is sensitive to acidic and basic conditions and oxidative stress.[1][3] One of the identified oxidation products is Cabergoline N-oxide, which can form via a radical mechanism.[4]
Q4: Does the deuteration of this compound enhance its stability compared to Cabergoline?
Q5: In which solvents is this compound soluble and stable?
This compound is soluble in acetonitrile and DMSO. A solution in acetonitrile has been shown to be stable for at least 2 years at -20°C.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent analytical results (e.g., varying peak areas in HPLC) | Degradation of this compound stock solution. | 1. Prepare fresh stock solutions from solid material. 2. Ensure stock solutions are stored at -20°C or below and protected from light. 3. Minimize the time stock solutions are kept at room temperature during experimental setup. 4. Verify the stability of the compound in the chosen solvent under your experimental conditions. |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products. | 1. Review the storage conditions of your this compound sample. Exposure to light, heat, or incompatible solvents can cause degradation. 2. Perform forced degradation studies (acidic, basic, oxidative conditions) on a sample to identify potential degradation products and their retention times. 3. Use a stability-indicating analytical method, such as a gradient HPLC method, that can resolve the parent compound from its degradation products. |
| Loss of compound purity over time | Inappropriate storage conditions. | 1. Confirm that the storage temperature is consistently maintained at -20°C for long-term storage. 2. Store the compound in a tightly sealed container to protect it from moisture and air. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Stability Data Summary
The following tables summarize the available stability data for Cabergoline and this compound. Note that data for the non-deuterated form is often used as a proxy in the absence of specific data for the deuterated analog.
Table 1: Long-Term Storage Stability of this compound
| Compound | Storage Temperature | Solvent | Duration | Stability |
| This compound | -20°C | Acetonitrile | ≥ 2 years | Stable |
Table 2: Long-Term Storage Stability of Cabergoline Tablets
| Formulation | Storage Temperature | Duration | Stability |
| Cabergoline Tablets | -20°C | 185 days | Stable[5] |
| Cabergoline Tablets | -80°C | 7 days | Stable[5] |
Table 3: Forced Degradation Studies of Cabergoline (Non-deuterated)
| Condition | Observation |
| Acidic Hydrolysis (e.g., HCl) | Degradation occurs[1][3] |
| Basic Hydrolysis (e.g., NaOH) | Degradation occurs[1][3] |
| Oxidation (e.g., H₂O₂) | Degradation occurs[1][3] |
| Thermal Degradation | Stable[3] |
| Photolytic Degradation | Degradation may occur with prolonged exposure[1] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Assessment of this compound
This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method with UV detection suitable for assessing the stability of this compound and separating it from potential degradation products.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound reference standard
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid (optional)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)
-
Gradient Elution: A typical starting point is a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes. The gradient should be optimized to achieve good separation between the parent peak and any degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10-20 µL
3. Sample Preparation:
-
Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Working Solutions: Prepare working solutions by diluting the stock solution with the mobile phase to a concentration within the linear range of the detector (e.g., 10-100 µg/mL).
4. Stability Study Procedure:
-
Prepare solutions of this compound in the desired solvents and at various concentrations.
-
Expose the solutions to different storage conditions (e.g., -20°C, 4°C, room temperature, elevated temperature, light exposure).
-
At specified time points, inject the samples into the HPLC system.
-
Monitor the chromatograms for any decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of remaining this compound at each time point to determine the stability under each condition.
Protocol 2: LC-MS/MS Method for Sensitive Quantification and Degradation Product Identification
This protocol describes a general Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive quantification of this compound and the identification of its degradation products.
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source
-
UPLC/HPLC system
-
Reversed-phase C18 column suitable for mass spectrometry
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or ammonium formate (for mobile phase modification)
-
This compound reference standard
2. LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium formate
-
Gradient Elution: A fast gradient is typically used for quantification. For degradation product analysis, a shallower gradient may be necessary to ensure separation.
-
Flow Rate: 0.2-0.5 mL/min
-
Column Temperature: 30-40°C
-
Injection Volume: 1-5 µL
3. MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) for Quantification:
-
Optimize the precursor ion to product ion transitions for this compound. The precursor ion will be the [M+H]⁺ of this compound.
-
Determine the optimal collision energy and other MS parameters.
-
-
Full Scan and Product Ion Scan for Identification:
-
Acquire full scan mass spectra to detect potential degradation products.
-
Perform product ion scans on the suspected degradation product peaks to obtain fragmentation patterns for structural elucidation.
-
4. Sample Preparation and Analysis:
-
Follow the sample preparation steps outlined in Protocol 1, using LC-MS grade solvents.
-
For stability studies, analyze samples at various time points and under different conditions.
-
Quantify the amount of this compound using a calibration curve.
-
Analyze the full scan and product ion scan data to identify and characterize any degradation products.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Workflow for stability assessment.
Caption: Cabergoline's signaling pathway.
References
Common problems with using deuterated internal standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing deuterated internal standards in their analytical workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when using deuterated internal standards?
The most prevalent problems include isotopic exchange (back-exchange), chromatographic shifts due to the deuterium isotope effect, differential matrix effects, issues with the isotopic purity of the standard, and label instability. These factors can all lead to inaccuracies in quantitative analysis.
Q2: Why does my deuterated internal standard have a different retention time than the analyte?
This phenomenon is known as the chromatographic isotope effect. The substitution of hydrogen with the heavier deuterium isotope can lead to slight changes in the physicochemical properties of the molecule, such as lipophilicity.[1] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[2][3] This shift in retention time can become more pronounced with an increasing number of deuterium substitutions.[4]
Q3: What is isotopic exchange and why is it a problem?
Isotopic exchange, or back-exchange, is a chemical reaction where a deuterium atom on the internal standard is replaced by a hydrogen atom from the surrounding solvent or sample matrix.[5] This can be catalyzed by acids, bases, or metals.[5] If the deuterium label is lost, the accuracy of the quantification is compromised because the concentration of the internal standard is effectively changing during the analysis.[6] In some cases, complete loss of deuterium can lead to a "false positive" signal for the unlabeled analyte.[6]
Q4: How can I minimize isotopic exchange?
To minimize isotopic exchange, it's crucial to use internal standards where the deuterium labels are placed in stable, non-exchangeable positions.[6][7] Avoid placing labels on heteroatoms like oxygen and nitrogen.[7] Additionally, be mindful of the pH of your solutions, as both acidic and basic conditions can promote exchange.[5][8] Storing standards in aprotic solvents when possible can also help maintain label stability.
Q5: What are differential matrix effects and how do they affect my results?
Matrix effects occur when co-eluting components from the sample matrix suppress or enhance the ionization of the analyte in the mass spectrometer source. Differential matrix effects happen when the analyte and its deuterated internal standard experience different degrees of this suppression or enhancement.[9] This is often a consequence of the chromatographic shift, where the two compounds do not perfectly co-elute and are therefore exposed to different matrix components as they enter the ion source.[1] This can lead to significant inaccuracies in quantification.[1]
Troubleshooting Guides
Problem 1: Poor reproducibility of analyte/internal standard area ratio.
This is a common indicator of underlying issues with the use of a deuterated internal standard. The following troubleshooting workflow can help identify the root cause.
Caption: Troubleshooting workflow for poor reproducibility.
Detailed Steps:
-
Verify Isotopic Purity:
-
Symptom: Inconsistent results, especially at low concentrations. The presence of unlabeled analyte in the internal standard can artificially inflate the analyte signal.
-
Protocol: Analyze the deuterated internal standard solution alone by LC-MS/MS. Monitor the transition for the unlabeled analyte. The response should be negligible compared to the response of the internal standard.
-
Quantitative Data Summary:
Purity Level Observation Recommendation >99% Ideal for most applications. Proceed with analysis. 95-99% May be acceptable for higher concentration assays. Evaluate impact on LLOQ. | <95% | High risk of inaccurate results. | Source a new, higher purity standard. |
-
-
Investigate Isotopic Exchange:
-
Symptom: Drifting calibration curves or increasing analyte response over time in prepared samples.
-
Protocol: Incubate the deuterated internal standard in the sample matrix (and in solution) at room temperature for several hours.[10] Periodically analyze the sample and monitor the signal of both the deuterated standard and the unlabeled analyte. A decrease in the internal standard signal with a corresponding increase in the unlabeled analyte signal indicates exchange.
-
Example Data of Isotopic Exchange:
Incubation Time (hours) % Deuterated IS Remaining % Unlabeled Analyte Formed 0 100 0 2 95 5 4 90 10 | 6 | 85 | 15 |
-
-
Evaluate Chromatography:
-
Symptom: Visible separation between the analyte and internal standard peaks.
-
Protocol: Overlay the chromatograms of the analyte and the internal standard. Calculate the resolution between the two peaks. The goal is to achieve co-elution (Resolution ≈ 0).
-
Troubleshooting Chromatographic Separation:
-
Decrease the organic content of the mobile phase in reversed-phase LC.
-
Reduce the column temperature.
-
Switch to a column with a different stationary phase chemistry.
-
Consider using a lower-resolution column to force peak co-elution.[1]
-
-
-
Assess Matrix Effects:
-
Symptom: Inconsistent results between different sample lots or sources, even with good chromatography.
-
Protocol: Perform a post-extraction addition experiment. Compare the response of the analyte and internal standard in a neat solution to their response when spiked into an extracted blank matrix. A significant difference in the analyte/internal standard ratio between the two indicates differential matrix effects.
-
Matrix Effect Calculation:
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
The goal is for the analyte and internal standard to have the same matrix effect value.
-
-
Problem 2: Inaccurate quantification at low concentrations.
This issue often points to problems with the purity of the internal standard or its stability.
Caption: Troubleshooting low concentration inaccuracies.
Detailed Steps:
-
Analyze Blank + Internal Standard:
-
Protocol: Prepare a blank matrix sample spiked only with the deuterated internal standard. Analyze this sample and monitor the mass transition for the unlabeled analyte.
-
Interpretation: The presence of a signal in the analyte channel indicates either isotopic impurity in the standard (contains some unlabeled analyte) or in-source fragmentation of the internal standard that produces an ion at the analyte's m/z.
-
-
Assess Internal Standard Stability in Solution:
-
Protocol: Prepare a solution of the internal standard in the final reconstitution solvent. Analyze this solution immediately after preparation and then again after several hours (or the typical duration of an analytical run).
-
Interpretation: A significant decrease in the internal standard's peak area over time suggests degradation or adsorption to the container surface. If the standard is deuterated, this could also be due to isotopic exchange with trace amounts of water in the solvent.[10]
-
Experimental Protocols
Protocol 1: Evaluation of Isotopic Exchange
-
Objective: To determine the stability of the deuterium label on an internal standard in the sample matrix and analytical solutions.
-
Materials:
-
Deuterated internal standard stock solution.
-
Blank biological matrix (e.g., plasma, urine).
-
Reconstitution solvent.
-
LC-MS/MS system.
-
-
Methodology:
-
Prepare two sets of samples:
-
Set A (Matrix): Spike the deuterated internal standard into the blank biological matrix at a concentration typical for the assay.
-
Set B (Solvent): Spike the deuterated internal standard into the reconstitution solvent at the same concentration.
-
-
Aliquot samples from each set for analysis at time points: 0, 1, 2, 4, 8, and 24 hours.
-
Store the samples at room temperature between time points.
-
At each time point, process the matrix sample (if necessary, e.g., protein precipitation) and analyze both sets of samples by LC-MS/MS.
-
Monitor the peak area of the deuterated internal standard and the peak area of any potential unlabeled analyte formed.
-
Plot the peak area of the internal standard versus time to assess stability. A significant decrease indicates potential exchange or degradation.
-
Protocol 2: Assessment of Differential Matrix Effects
-
Objective: To determine if the analyte and internal standard are equally affected by matrix-induced ion suppression or enhancement.
-
Materials:
-
Analyte and deuterated internal standard stock solutions.
-
Blank biological matrix from at least six different sources.
-
LC-MS/MS system.
-
-
Methodology:
-
Prepare three sets of samples:
-
Set 1 (Neat): Spike the analyte and internal standard into the reconstitution solvent.
-
Set 2 (Post-Spike): Extract the blank biological matrix. Spike the analyte and internal standard into the extracted matrix post-extraction.
-
Set 3 (Pre-Spike): Spike the analyte and internal standard into the blank biological matrix before extraction.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) for both the analyte and the internal standard:
-
MF = (Peak Area in Set 2) / (Peak Area in Set 1)
-
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Analyte MF) / (Internal Standard MF)
-
-
Interpretation: An IS-Normalized MF value significantly different from 1.0 indicates that the internal standard is not adequately compensating for matrix effects. The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix sources should be <15%.
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Technical Support Center: Ensuring Accuracy and Precision with Deuterated Standards
Welcome to the technical support center for the effective use of deuterated internal standards in quantitative analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on best practices.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using deuterated internal standards in LC-MS/MS assays?
A1: Deuterated internal standards are considered the gold standard for quantitative mass spectrometry for several reasons:
-
Compensation for Matrix Effects: They have nearly identical physicochemical properties to the analyte, meaning they experience similar ionization suppression or enhancement from matrix components. This allows for accurate correction of matrix-related signal variability.[1][2]
-
Correction for Sample Preparation Variability: Since the deuterated standard is added at the beginning of the sample preparation process, it accounts for analyte loss during extraction, evaporation, and reconstitution steps.[3]
-
Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, variability from injection volume inconsistencies and instrument drift can be minimized, leading to more robust and reproducible results.[3][4][5]
Q2: What is the "isotope effect" and how can it affect my results?
A2: The isotope effect refers to the slight differences in physicochemical properties between a deuterated standard and its non-deuterated analyte, primarily due to the mass difference between hydrogen and deuterium.[6] This can manifest in a few ways:
-
Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier or later than the analyte in reverse-phase chromatography.[2][6][7] If this shift is significant, the analyte and standard may experience different matrix effects, leading to inaccurate quantification.[2][8]
-
Differences in Fragmentation: The presence of deuterium can sometimes alter the fragmentation pattern of the molecule in the mass spectrometer, although this is less common.[6]
Q3: How do I choose a suitable deuterated internal standard?
A3: Selecting the right deuterated standard is critical for assay performance. Key considerations include:
-
Position of Deuterium Labels: Deuterium atoms should be placed in stable, non-exchangeable positions on the molecule. Avoid labeling on heteroatoms (like -OH, -NH, -SH) or carbons prone to enolization, as these can exchange with hydrogen from the solvent, compromising the standard's integrity.[9][10]
-
Degree of Deuteration: A sufficient number of deuterium atoms (typically 3 or more) should be incorporated to ensure a clear mass shift from the analyte's natural isotopic distribution, preventing spectral overlap.[9][11]
-
Isotopic Purity: The standard should have high isotopic purity, with minimal contribution from unlabeled (D0) species.[11] The presence of D0 can artificially inflate the analyte signal and impact the lower limit of quantification (LLOQ).[11]
Q4: How should I properly store and handle my deuterated standards?
A4: Proper storage is crucial to maintain the integrity of deuterated standards.
-
Storage Conditions: Lyophilized standards should be stored at the recommended temperature, typically -20°C or -80°C, under an inert atmosphere if they are sensitive to oxidation.
-
Reconstitution Solvent: Reconstitute the standard in a high-purity, appropriate solvent. Be cautious of acidic or basic solutions, which can promote H/D exchange for certain compounds.[12] For long-term storage of stock solutions, methanol is often a suitable choice, and storing at 4°C or below is recommended.[13]
-
Working Solutions: Prepare fresh working solutions from the stock solution as needed to minimize the risk of degradation or solvent evaporation.
Troubleshooting Guides
Issue 1: Poor Accuracy and High Variability in Results
| Possible Cause | Troubleshooting Steps |
| Differential Matrix Effects | 1. Verify Co-elution: Overlay the chromatograms of the analyte and the deuterated internal standard. A significant retention time shift can lead to different matrix effects.[2][8] 2. Modify Chromatography: Adjust the mobile phase composition, gradient, or column chemistry to achieve co-elution. Sometimes using a column with slightly lower resolution can help merge the peaks.[2] 3. Evaluate Different Matrices: If the issue persists, it may be necessary to investigate the matrix effect in different biological lots or consider a more rigorous sample clean-up procedure.[1] |
| Isotopic Instability (H/D Exchange) | 1. Check Label Position: Confirm that the deuterium labels are in stable, non-exchangeable positions.[9] 2. Analyze Standard Alone: Inject a solution of the deuterated standard and check for the presence of the unlabeled analyte, which would indicate back-exchange. 3. Adjust pH: Ensure that the pH of your sample and mobile phases is not promoting H/D exchange. Avoid highly acidic or basic conditions if your standard is susceptible.[12] |
| Low Isotopic Purity of Standard | 1. Consult Certificate of Analysis (CoA): Review the CoA to confirm the isotopic purity and the amount of unlabeled species. 2. Impact on LLOQ: High levels of D0 will interfere with the analyte signal, especially at low concentrations, affecting the LLOQ.[11] Consider this when establishing your calibration curve. |
Issue 2: Inconsistent Internal Standard Response
| Possible Cause | Troubleshooting Steps |
| Sample Preparation Issues | 1. Spiking Procedure: Ensure the internal standard is spiked into all samples (calibrators, QCs, and unknowns) at the very beginning of the sample preparation process and in a consistent volume and concentration.[3][9] 2. Precipitation/Extraction Inefficiency: Inconsistent recovery of the internal standard can point to problems with protein precipitation or liquid-liquid/solid-phase extraction. Re-optimize the extraction procedure. |
| Instrumental Problems | 1. Ion Source Contamination: A dirty ion source can lead to a gradual or sudden drop in signal intensity.[14] Clean the ion source according to the manufacturer's recommendations. 2. Autosampler Issues: Inconsistent injection volumes will lead to variable internal standard responses. Perform an autosampler calibration and check for leaks.[7] |
Data Presentation
Table 1: Impact of Internal Standard Choice on Assay Precision
This table illustrates how the choice of internal standard can affect the precision of an assay for Sirolimus. The deuterated internal standard (SIR-d3) shows a lower coefficient of variation (CV) compared to a structural analog (DMR), indicating better precision.
| Internal Standard Used | Interpatient Assay Imprecision (CV) Range |
| Desmethoxyrapamycin (DMR) - Structural Analog | 7.6% - 9.7% |
| Sirolimus-d3 (Deuterated) | 2.7% - 5.7% |
Data adapted from a study on Sirolimus measurement by HPLC-ESI-MS/MS.[15]
Table 2: Effect of Co-elution on Result Accuracy
This table demonstrates the importance of co-elution between the analyte and the deuterated internal standard. When chromatographic methods result in poor co-elution, the relative standard deviation (%RSD) of the analyte/IS ratio is significantly higher.
| Chromatographic Method | Analyte/IS Co-elution | %RSD of Analyte/IS Ratio |
| Method 1 | Poor | 26.2% |
| Method 2 | Complete | 1.37% |
Data adapted from a study on fluconazole and its deuterated analog.[2]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol outlines a common procedure to assess whether a deuterated internal standard is effectively compensating for matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and deuterated internal standard spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix (e.g., plasma, urine) and then spike the analyte and deuterated internal standard into the final extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and deuterated internal standard into the blank matrix before performing the extraction procedure.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate the Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
-
Evaluate Internal Standard Performance: Calculate the matrix effect for both the analyte and the internal standard. Ideally, they should be very similar. Then, calculate the analyte/internal standard peak area ratio for all samples. The ratio should be consistent across the different sets if the internal standard is effectively compensating for matrix effects and extraction losses.
Visualizations
Caption: A flowchart illustrating the key steps in a quantitative analysis workflow utilizing deuterated internal standards.
Caption: A decision tree for troubleshooting inaccurate results when using deuterated internal standards.
References
- 1. waters.com [waters.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. lcms.cz [lcms.cz]
- 5. texilajournal.com [texilajournal.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. avantiresearch.com [avantiresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
The Gold Standard in Bioanalysis: Validating Analytical Methods with Cabergoline-d6
In the precise world of pharmaceutical research and development, the accuracy and reliability of analytical methods are paramount. For the quantification of cabergoline, a potent dopamine D2 receptor agonist, the choice of an appropriate internal standard is critical for robust and reproducible results. This guide provides an objective comparison of analytical methods for cabergoline, highlighting the superior performance of its deuterated stable isotope-labeled internal standard, Cabergoline-d6, against an alternative, Quetiapine.
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis using mass spectrometry.[1][2] By incorporating stable isotopes like deuterium (²H), the internal standard has nearly identical physicochemical properties to the analyte of interest.[2] This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and other sources of variability.[1] The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method validation submissions incorporate stable isotope-labeled internal standards.[1]
While structural analogs can be used, they may not perfectly mimic the behavior of the analyte, potentially leading to less accurate and precise results.[3] One study on the bioanalysis of cabergoline explicitly mentions the use of an expensive deuterated internal standard, which prompted the authors to develop a method with a more affordable alternative.[4][5] This underscores both the recognized value and the practical considerations of using deuterated standards.
Performance Comparison: this compound vs. an Alternative
The following tables summarize the validation parameters of two different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of cabergoline in human plasma. Method 1 utilizes a deuterated internal standard (this compound), while Method 2 employs Quetiapine as a non-isotopically labeled internal standard.
It is important to note that the data presented below is compiled from two separate studies. A direct, head-to-head comparative study was not identified in the reviewed literature.
Method Validation Parameters
| Parameter | Method 1: this compound Internal Standard[6] | Method 2: Quetiapine Internal Standard[4] |
| Linearity Range | 1.86 - 124 pg/mL | 2.00 - 200.00 pg/mL |
| Correlation Coefficient (r) | > 0.99 | 0.9978 |
| Limit of Quantitation (LOQ) | 1.86 pg/mL | 1.6 pg/mL |
| Limit of Detection (LOD) | Not Reported | 0.5 pg/mL |
Precision and Accuracy
Method 1: this compound Internal Standard [6]
| Parameter | Concentration Range | Relative Standard Deviation (RSD) |
| Intra-day Precision | Four concentrations | 2.4% to 17.0% |
| Inter-day Precision | Four concentrations | 7.9% to 10.7% |
| Accuracy | Not explicitly stated in a table | 99.1 +/- 10.2% (RSD = 10.3%) |
Method 2: Quetiapine Internal Standard [4]
| QC Level | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Intra-day Accuracy (% Recovery) | Inter-day Accuracy (% Recovery) |
| LLOQ | 2.54 | 5.248 | 95.88 | 97.63 |
| Low QC | 1.76 | 2.378 | 105.38 | 101.54 |
| Medium A QC | 0.089 | 0.219 | 98.75 | 99.88 |
| Medium B QC | 0.78 | 1.54 | 99.63 | 100.13 |
| High QC | 1.54 | 3.54 | 101.25 | 98.88 |
Experimental Protocols
Method 1: LC/MS with Deuterated Internal Standard (Summary)
This method involves the liquid-liquid extraction of cabergoline and the deuterated internal standard from human plasma. The analysis is performed using reverse-phase liquid chromatography combined with tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) and selected reaction monitoring.[6]
Method 2: LC-MS/MS with Quetiapine Internal Standard (Detailed Protocol)[4]
-
Sample Preparation:
-
To 500.00 µL of plasma, add 50.00 µL of Quetiapine internal standard solution (125.00 pg/mL).
-
Vortex for 1 minute.
-
Add 3.50 mL of diethyl ether, vortex for 3 minutes, and centrifuge at 3500 rpm for 5 minutes at 5 °C.
-
Transfer 3.00 mL of the upper organic layer to a new tube and evaporate to dryness at 37 °C.
-
Reconstitute the residue with 200.00 µL of the mobile phase.
-
Inject 15.00 μL into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: Agilent eclipse plus C18 (100 x 4.6 mm, 3.5 µm)
-
Mobile Phase: 20 mM ammonium acetate and Methanol (30:70, v/v)
-
Flow Rate: 0.75 mL/min
-
Column Temperature: 30 °C
-
Run Time: 5.5 minutes
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Cabergoline: m/z 452.3 → 381.2
-
Quetiapine (IS): m/z 384.2 → 253.1
-
-
Visualizing the Mechanism of Action and Analytical Workflow
To further elucidate the context of cabergoline analysis, the following diagrams illustrate its signaling pathway and a typical experimental workflow.
Caption: Cabergoline's mechanism of action as a Dopamine D2 receptor agonist.
Caption: A typical experimental workflow for the bioanalysis of cabergoline.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. scispace.com [scispace.com]
- 4. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Cabergoline-d6 Versus Structural Analog Internal Standards: A Comparative Guide for Bioanalysis
In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of an assay. This guide provides a detailed comparison of Cabergoline-d6, a stable isotope-labeled (SIL) internal standard, with a commonly used structural analog, Quetiapine, for the quantification of Cabergoline in biological matrices.
The use of a SIL internal standard is widely regarded as the gold standard in LC-MS/MS-based bioanalysis.[1] This is attributed to its chemical and physical properties being nearly identical to the analyte of interest. This similarity allows it to effectively compensate for variability during sample preparation, as well as for matrix effects that can cause ion suppression or enhancement during mass spectrometric detection. Structural analogs, while a viable alternative when a SIL is unavailable or cost-prohibitive, may not always perfectly mimic the behavior of the analyte, potentially leading to less accurate and precise results.[1][2]
Performance Comparison: this compound vs. Quetiapine
The following tables summarize the performance characteristics of two distinct LC-MS/MS methods for the quantification of Cabergoline in human plasma. Method 1 utilizes this compound as the internal standard, while Method 2 employs Quetiapine. It is important to note that the data is derived from two separate studies and not from a direct head-to-head comparison under identical experimental conditions.
Table 1: Method Performance with this compound as Internal Standard
| Parameter | Performance Metric |
| Linearity Range | 1.86 - 124 pg/mL |
| Correlation Coefficient (r) | > 0.99 |
| Intra-day Precision (%RSD) | 2.4 - 17.0% |
| Inter-day Precision (%RSD) | 7.9 - 10.7% |
| Accuracy (% Recovery) | 99.1 ± 10.2% |
Data sourced from a study by Allievi and Dostert (1998).[3]
Table 2: Method Performance with Quetiapine as Internal Standard
| Parameter | Performance Metric |
| Linearity Range | 2.00 - 200.00 pg/mL |
| Correlation Coefficient (r) | 0.9978 |
| Intra-day Precision (%CV) | 0.089 - 2.54% |
| Inter-day Precision (%RSD) | 0.219 - 5.248% |
| Accuracy (% Recovery) | 95.88 - 105.38% |
Data sourced from a study by Shalaby et al. (2022).[2][4]
Experimental Methodologies
Method 1: Cabergoline Analysis using this compound Internal Standard
This method outlines a sensitive procedure for the quantification of Cabergoline in human plasma utilizing its deuterated analog as an internal standard.[3]
-
Sample Preparation: Liquid-liquid extraction is performed on plasma samples after the addition of the this compound internal standard.[3]
-
Chromatography: Reverse-phase liquid chromatography is employed to separate Cabergoline and its internal standard from endogenous plasma components.[3]
-
Detection: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used for detection, operating in the selected reaction monitoring (SRM) mode.[3]
Method 2: Cabergoline Analysis using Quetiapine Internal Standard
This method presents an alternative approach for Cabergoline quantification in human plasma using a structural analog, Quetiapine, as the internal standard.[2][4]
-
Sample Preparation: Cabergoline and the Quetiapine internal standard are extracted from plasma samples via diethyl ether.[2][4] The organic layer is then evaporated and the residue is reconstituted in the mobile phase.[2]
-
Chromatography: Separation is achieved on a reversed-phase C18 column with a mobile phase consisting of 20 mM ammonium acetate and methanol (30:70, v/v) in an isocratic elution mode.[2]
-
Detection: Detection is carried out using a triple quadrupole mass spectrometer with an electrospray ionization source in the positive ion mode. Multiple reaction monitoring (MRM) is used, with the transitions m/z 452.3 → 381.2 for Cabergoline and m/z 384.2 → 253.1 for Quetiapine.[2][4]
Visualizing the Bioanalytical Workflow and the Role of Internal Standards
To better understand the processes involved, the following diagrams illustrate the typical bioanalytical workflow and the principle of internal standard normalization in mitigating matrix effects.
Caption: A typical bioanalytical workflow for Cabergoline quantification.
Caption: How a SIL internal standard corrects for matrix effects.
Discussion
While both methods demonstrate acceptable performance for the quantification of Cabergoline, a closer look at the data highlights the potential advantages of using a stable isotope-labeled internal standard like this compound. The nearly identical chemical structure of this compound to Cabergoline ensures that it experiences very similar extraction recovery and ionization efficiency.[1] This co-eluting behavior allows it to more effectively compensate for any variations during the analytical process, particularly matrix effects, which are a common challenge in bioanalysis.
The use of a structural analog like Quetiapine, although cost-effective, introduces a higher risk of differential matrix effects.[2][4] Because its chemical properties are not identical to Cabergoline, it may not co-elute perfectly and may be affected differently by interfering substances in the matrix. This can lead to variability in the analyte-to-internal standard response ratio, potentially compromising the accuracy and precision of the results.
Conclusion
For the quantitative analysis of Cabergoline in biological matrices by LC-MS/MS, this compound is the recommended internal standard. Its use as a stable isotope-labeled internal standard provides a higher degree of confidence in the accuracy and precision of the results by effectively compensating for analytical variability, including matrix effects. While a structural analog like Quetiapine can be employed, careful validation is crucial to ensure it adequately tracks the analyte's behavior throughout the sample preparation and analysis process. The choice of internal standard should be guided by the specific requirements of the study, with a preference for a SIL to ensure the highest quality data for research, clinical, and drug development applications.
References
- 1. scispace.com [scispace.com]
- 2. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of cabergoline in human plasma using liquid chromatography combined with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated LC-MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard Debate: Deuterated vs. Non-Deuterated Internal Standards for Accurate Cabergoline Quantification
For researchers, scientists, and drug development professionals, the precise quantification of therapeutic agents like cabergoline is paramount. In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of the use of deuterated and non-deuterated internal standards for the bioanalysis of cabergoline, supported by experimental data and detailed methodologies.
The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated version of the analyte, is widely considered the gold standard in quantitative LC-MS/MS.[1][2][3] This is because a SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[4] This co-elution and similar behavior effectively normalize for variations in the analytical process, such as matrix effects, leading to enhanced accuracy and precision.[1][5][6]
However, practical considerations, such as the high cost and commercial availability of deuterated standards, often lead researchers to opt for non-deuterated, or analogue, internal standards.[7][8] A recent validated LC-MS/MS method for cabergoline quantification in human plasma successfully employed Quetiapine, a structurally unrelated compound, as an internal standard.[7] This highlights that with careful method development and validation, non-deuterated standards can provide reliable results.
This guide will delve into the nuances of both approaches, presenting a direct comparison of their performance characteristics and providing the necessary experimental details to inform your analytical strategy for cabergoline quantification.
Comparative Analysis of Quantitative Performance
The following tables summarize the validation parameters for an LC-MS/MS method for cabergoline using a non-deuterated internal standard (Quetiapine) and provide a qualitative comparison with the expected performance of a deuterated internal standard based on established analytical principles.
Table 1: Quantitative Performance of Cabergoline Analysis using a Non-Deuterated Internal Standard (Quetiapine) [7]
| Validation Parameter | Result |
| Linearity Range | 2.00–200.00 pg/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 2.00 pg/mL |
| Intra-day Accuracy (%) | 95.88–105.38 |
| Inter-day Accuracy (%) | 97.63–101.54 |
| Intra-day Precision (%RSD) | 0.089–2.54 |
| Inter-day Precision (%RSD) | 0.219–5.248 |
| Mean Recovery (%) | 85.25 - 90.17 |
Table 2: Conceptual Comparison of Internal Standard Performance
| Feature | Deuterated Internal Standard | Non-Deuterated (Analogue) Internal Standard |
| Matrix Effect Compensation | Excellent, due to co-elution and identical ionization behavior.[1][6] | Variable; depends on the structural similarity and co-elution with the analyte. May not fully compensate for ion suppression or enhancement.[6] |
| Accuracy & Precision | Generally higher due to better normalization of analytical variability.[1][8] | Can be high with thorough validation, but may be more susceptible to variability.[7] |
| Cost & Availability | Often expensive and may require custom synthesis.[7] | Generally more affordable and readily available.[7] |
| Method Development | Can be more straightforward as it is expected to mimic the analyte's behavior. | May require more extensive method development to find a suitable compound that provides adequate performance. |
| Potential Issues | Isotopic exchange (loss of deuterium), and potential for slight chromatographic separation from the analyte.[2][9] | Differences in extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte. |
Experimental Protocols
Below are the detailed methodologies for the LC-MS/MS quantification of cabergoline using a non-deuterated internal standard.
Sample Preparation (Liquid-Liquid Extraction)[7]
-
To 500 µL of human plasma, add 50 µL of Quetiapine internal standard solution (125 pg/mL).
-
Vortex the sample for 1 minute.
-
Add 3.5 mL of diethyl ether, vortex for 3 minutes, and then centrifuge at 3500 rpm for 5 minutes at 5°C.
-
Transfer 3.0 mL of the upper organic layer to a clean tube and evaporate to dryness under vacuum at 37°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 15 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions[7]
-
Liquid Chromatography: Agilent Eclipse Plus C18 column (100 x 4.6 mm, 3.5 µm).
-
Mobile Phase: 20 mM ammonium acetate and methanol (30:70, v/v) in isocratic elution mode.
-
Flow Rate: 0.75 mL/min.
-
Column Temperature: 30°C.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cabergoline: m/z 452.3 → 381.2
-
Quetiapine (IS): m/z 384.2 → 253.1
-
Visualizing the Workflow and Rationale
To better illustrate the processes and logical relationships discussed, the following diagrams are provided.
Bioanalytical Workflow for Cabergoline Quantification.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. m.youtube.com [m.youtube.com]
- 5. texilajournal.com [texilajournal.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. hilarispublisher.com [hilarispublisher.com]
The Crucial Choice: How Internal Standards Dictate the Reliability of Your LC-MS/MS Assay Results
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide delves into the comparative performance of different internal standards, supported by experimental data, to ensure the accuracy and reproducibility of your quantitative analysis.
In the realm of bioanalysis, the precision and accuracy of liquid chromatography-tandem mass spectrometry (LC-MS/MS) are paramount.[1][2] A critical, yet sometimes overlooked, factor that significantly influences the reliability of LC-MS/MS assays is the choice of an internal standard (IS). An IS is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during sample preparation, injection, and analysis.[1][3] This guide provides a detailed comparison of the two primary types of internal standards—Stable Isotope-Labeled Internal Standards (SIL-IS) and Structural Analog Internal Standards—backed by experimental evidence to help you make an informed decision for your analytical needs.
The Gold Standard: Stable Isotope-Labeled Internal Standards (SIL-IS)
A SIL-IS is a form of the analyte where one or more atoms have been replaced by their stable, heavier isotopes (e.g., ²H, ¹³C, ¹⁵N).[2][4] This modification results in a compound with nearly identical physicochemical properties to the analyte, making it the ideal internal standard.[2]
Key Advantages of SIL-IS:
-
Co-elution with the Analyte: SIL-IS typically co-elute with the analyte, meaning they experience the same chromatographic conditions and, crucially, the same matrix effects.[5] Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a major source of variability in LC-MS/MS assays.[2][5]
-
Compensation for Matrix Effects: Because the SIL-IS and analyte behave almost identically in the ion source, any ion suppression or enhancement will affect both compounds to a similar degree. The ratio of the analyte peak area to the IS peak area remains constant, thus correcting for these effects.[2][5]
-
Improved Accuracy and Precision: The ability of SIL-IS to effectively correct for variability in sample extraction, chromatography, and ionization leads to superior accuracy and precision in quantitative results.[4]
The Practical Alternative: Structural Analog Internal Standards
A structural analog is a compound that is chemically similar to the analyte but has a different molecular weight.[6] While not as ideal as a SIL-IS, a well-chosen structural analog can still provide acceptable performance, particularly when a SIL-IS is not commercially available or is prohibitively expensive.[1]
Considerations for Structural Analog IS:
-
Chromatographic Separation: Unlike SIL-IS, structural analogs must be chromatographically resolved from the analyte.[6] This can sometimes lead to differential matrix effects if the two compounds elute in regions with varying levels of co-eluting matrix components.
-
Similar Physicochemical Properties: The chosen analog should have similar extraction recovery, ionization efficiency, and chromatographic behavior to the analyte to provide adequate normalization.[2]
-
Potential for Inaccurate Correction: If the structural analog's properties differ significantly from the analyte's, it may not accurately compensate for variations, leading to biased results.
Experimental Comparison: SIL-IS vs. Structural Analog
To illustrate the impact of internal standard choice, consider the following experimental data from a study comparing the quantification of the immunosuppressant drug tacrolimus in whole blood using both a SIL-IS (¹³C,D₂-labeled tacrolimus) and a structural analog (ascomycin).
Experimental Protocol
1. Sample Preparation:
-
Human whole blood samples were spiked with tacrolimus at various concentrations.
-
Two sets of samples were prepared. To one set, a known concentration of ¹³C,D₂-tacrolimus (SIL-IS) was added. To the other set, a known concentration of ascomycin (Structural Analog IS) was added.
-
Proteins were precipitated using a suitable organic solvent (e.g., acetonitrile).
-
Samples were centrifuged, and the supernatant was transferred for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography: A C18 reverse-phase column was used with a gradient elution of mobile phases consisting of ammonium acetate in water and methanol.
-
Mass Spectrometry: A triple quadrupole mass spectrometer was operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for tacrolimus, ¹³C,D₂-tacrolimus, and ascomycin were monitored.
3. Data Analysis:
-
Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
The accuracy and precision of the assay were evaluated for both internal standards by analyzing quality control samples at low, medium, and high concentrations.
Quantitative Data Summary
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| SIL-IS | 2.5 | 101.2 | 2.8 |
| 10 | 99.5 | 2.1 | |
| 20 | 100.8 | 1.9 | |
| Structural Analog | 2.5 | 95.7 | 6.5 |
| 10 | 97.2 | 5.8 | |
| 20 | 96.5 | 6.1 |
This table represents a summary of typical data and is for illustrative purposes.
As the data demonstrates, the assay using the SIL-IS exhibited higher accuracy (closer to 100%) and significantly better precision (lower %CV) across all concentration levels compared to the assay using the structural analog. This is attributed to the superior ability of the SIL-IS to compensate for analytical variability, particularly matrix effects.
Visualizing the Workflow
The following diagram illustrates the typical workflow of an LC-MS/MS assay, highlighting the critical role of the internal standard.
Caption: LC-MS/MS experimental workflow with internal standard addition.
Conclusion: A Clear Choice for Reliable Data
The choice of internal standard is a fundamental decision that directly impacts the quality of LC-MS/MS data. While structural analogs can be a viable option when SIL-IS are unavailable, the experimental evidence overwhelmingly supports the use of stable isotope-labeled internal standards as the gold standard for achieving the highest levels of accuracy and precision. By effectively compensating for the inherent variabilities of the analytical process, particularly matrix effects, SIL-IS ensure the generation of robust and reliable quantitative results, which are essential for confident decision-making in research and drug development.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. nebiolab.com [nebiolab.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. cerilliant.com [cerilliant.com]
Safety Operating Guide
Navigating the Disposal of Cabergoline-d6: A Procedural Guide for Laboratory Professionals
The proper disposal of deuterated compounds such as Cabergoline-d6 is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is not only a matter of compliance but also a cornerstone of a robust safety culture. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
Understanding the Regulatory Landscape
The disposal of pharmaceutical waste, including deuterated compounds used in research, is governed by a multi-tiered regulatory framework. In the United States, the Environmental Protection Agency (EPA) is the primary federal body responsible for regulating hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Additionally, the Drug Enforcement Administration (DEA) has specific regulations for the disposal of controlled substances.[1][3][4] It is imperative that all disposal activities comply with local, regional, national, and international regulations.[5]
Safety First: Handling and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. The Safety Data Sheet (SDS) for this compound specifies several precautionary statements for safe handling.[5]
Key Handling Precautions:
-
Ventilation: Ensure good ventilation or work in an exhaust hood to prevent the formation of aerosols.[5]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Smoking is prohibited in handling areas.[5]
-
Electrostatic Charges: Take precautionary measures against static discharge.[5]
-
Personal Contact: Avoid breathing dust, fumes, gas, mists, vapors, or spray.[5] Wash hands thoroughly after handling and do not eat, drink, or smoke when using the product.[5]
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses or goggles.[5]
-
Hand Protection: Wear protective gloves.[5]
-
Body Protection: Wear protective clothing.[5]
Step-by-Step Disposal Procedure
The disposal of this compound should be approached systematically. The following steps outline a general procedure that aligns with regulatory expectations for pharmaceutical waste.
Step 1: Waste Identification and Segregation
Properly identify this compound waste. This includes any unused product, contaminated labware (e.g., vials, pipette tips), and personal protective equipment. Segregate this waste from non-hazardous waste streams to ensure it is managed correctly.
Step 2: Containerization
Place the segregated this compound waste into a designated, properly labeled hazardous waste container. The container should be compatible with the chemical properties of the waste and kept securely closed.[5]
Step 3: Storage
Store the hazardous waste container in a well-ventilated, cool, and designated area.[5] The storage area should be secure and accessible only to authorized personnel.
Step 4: Engage a Licensed Waste Disposal Vendor
The EPA requires that hazardous pharmaceutical waste be treated at a permitted treatment facility before disposal.[1] Most pharmaceutical waste is incinerated at a licensed medical incineration site.[1] Therefore, it is essential to contract with a licensed and reputable hazardous waste disposal vendor. This vendor will be responsible for the transportation and final disposal of the this compound waste in accordance with all applicable regulations.
Step 5: Documentation
Maintain meticulous records of the waste disposal process. This includes the date of disposal, the quantity of waste, and the name of the licensed disposal vendor. This documentation is crucial for regulatory compliance and internal safety audits.
Quantitative Data Summary
| Hazard Information | Classification |
| Physical Hazard | Highly flammable liquid and vapor (Flammable Liquids 2) |
| Health Hazards | Harmful if swallowed (Acute Toxicity - Oral 4) |
| Harmful in contact with skin (Acute Toxicity - Dermal 4) | |
| Harmful if inhaled (Acute Toxicity - Inhalation 4) | |
| Causes serious eye irritation (Eye Irritation 2A) | |
| Source: | Cayman Chemical Safety Data Sheet[5] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
